molecular formula C18H16N4O B6209533 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 2731009-68-8

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No. B6209533
CAS RN: 2731009-68-8
M. Wt: 304.3
InChI Key:
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Description

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, also known as OXB-A, is an organic compound that has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research. OXB-A is a derivative of benzodiazepine, and is a heterocyclic compound composed of an oxazole ring and a benzodiazepine ring. It displays a wide range of biological activities and has been studied for its potential as a drug for treating various diseases.

Scientific Research Applications

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been found to possess antioxidant activity, which may be beneficial in the treatment of various diseases. In addition, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Mechanism of Action

The mechanism of action of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is not fully understood. However, it is thought to act by binding to the active site of the enzyme acetylcholinesterase, thus inhibiting its activity. Additionally, this compound has been found to interact with the benzodiazepine receptor, which is involved in the regulation of anxiety and other physiological processes.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the enzyme acetylcholinesterase, thus increasing the levels of acetylcholine in the brain. This effect may be beneficial in the treatment of various neurological disorders. Additionally, this compound has been found to possess antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes. However, there are some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, making it difficult to predict the effects of this compound on different biological processes.

Future Directions

There are several potential future directions for the study of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine. Further research is needed to better understand the mechanism of action of this compound, and to identify potential therapeutic applications. Additionally, further research is needed to determine the effects of this compound on other biochemical and physiological processes. Additionally, further research is needed to identify potential synergistic effects of this compound with other compounds. Finally, further research is needed to identify potential adverse effects of this compound, and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been studied extensively. It has been synthesized from the reaction of 1,3-dihydro-2H-benzodiazepin-2-one with 1-(3-chloropropyl)-3-phenyl-2-oxazol-5-amine. This reaction is carried out in an aqueous medium and yields this compound in a high yield. The product is then purified by column chromatography and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 1,3-benzodiazole ring followed by the attachment of the oxazole ring and the ethylamine group.", "Starting Materials": [ "2-nitroaniline", "o-phenylenediamine", "2-bromo-1-(2-nitrophenyl)ethan-1-one", "2-amino-5-bromo-1H-benzo[d][1,2,3]triazole", "2-bromoethan-1-amine", "2-bromo-5-(3-(1,3-oxazol-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole" ], "Reaction": [ "Nitration of 2-nitroaniline to form 2-nitroaniline-5-sulfonic acid", "Reduction of 2-nitroaniline-5-sulfonic acid to form o-phenylenediamine", "Condensation of o-phenylenediamine with 2-bromo-1-(2-nitrophenyl)ethan-1-one to form 2-(2-nitrophenyl)-1-(o-phenylenediamine)ethan-1-one", "Reduction of 2-(2-nitrophenyl)-1-(o-phenylenediamine)ethan-1-one to form 2-(2-aminophenyl)-1-(o-phenylenediamine)ethan-1-one", "Cyclization of 2-(2-aminophenyl)-1-(o-phenylenediamine)ethan-1-one with 2-amino-5-bromo-1H-benzo[d][1,2,3]triazole to form 2-{5-[3-(2-aminophenyl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-one", "Attachment of the oxazole ring by cyclization of 2-{5-[3-(2-aminophenyl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-one with 2-bromo-5-(3-(1,3-oxazol-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole", "Reduction of the resulting compound to form 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine" ] }

CAS RN

2731009-68-8

Molecular Formula

C18H16N4O

Molecular Weight

304.3

Purity

0

Origin of Product

United States

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